molecular formula C20H28FNO4 B1316105 Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate CAS No. 917755-77-2

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

Cat. No. B1316105
CAS RN: 917755-77-2
M. Wt: 365.4 g/mol
InChI Key: KIIYXHXWARGQKK-UHFFFAOYSA-N
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Description

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives . It has been used to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers to treat stroke patients .


Synthesis Analysis

The synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate involves palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This leads to the formation of 4-pyridylpiperidinyl esters .


Molecular Structure Analysis

The molecular formula of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is C20H28FNO4 . It has a molecular weight of 365.44 . The SMILES string representation of the molecule is CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Cc2ccc(F)cc2 .


Chemical Reactions Analysis

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a substrate used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This reaction leads to the formation of 4-pyridylpiperidinyl esters .


Physical And Chemical Properties Analysis

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a solid with a melting point of 62-66 °C . It has a density of 1.1±0.1 g/cm3 and a boiling point of 435.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 96.1±0.3 cm3 .

Scientific Research Applications

Palladium-Catalyzed α-Arylation

This compound is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to compounds such as 4-pyridylpiperidinyl esters .

Sodium Channel Blockers

It serves as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers. These blockers are used to treat stroke patients .

Tumor Necrosis Factor Alpha-Converting Enzyme Inhibitors

The compound is also utilized to prepare inhibitors of tumor necrosis factor alpha-converting enzyme .

Safety and Hazards

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYXHXWARGQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584851
Record name 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

CAS RN

917755-77-2
Record name 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917755-77-2
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